Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

Description

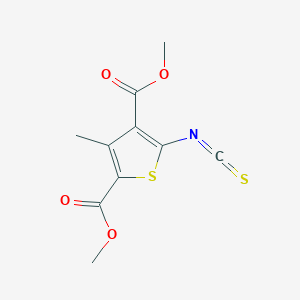

Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate is a thiophene derivative featuring a central thiophene ring substituted with a methyl group at position 3, two methyl ester groups at positions 2 and 4, and a reactive isothiocyanato (-NCS) group at position 3. This compound is notable for its utility in cycloaddition reactions, particularly in synthesizing heterocyclic frameworks under Lewis acid catalysis (e.g., Sc(OTf)₃) . Its structural and electronic properties make it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S2/c1-5-6(9(12)14-2)8(11-4-16)17-7(5)10(13)15-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIHQRCRVSQBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N=C=S)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168834 | |

| Record name | 2,4-Dimethyl 5-isothiocyanato-3-methyl-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-59-3 | |

| Record name | 2,4-Dimethyl 5-isothiocyanato-3-methyl-2,4-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl 5-isothiocyanato-3-methyl-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (DMIT) is a compound recognized for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. Its structure features a thiophene ring with an isothiocyanate group, which is known to interact with nucleophilic sites on proteins, influencing various biological processes.

- Molecular Formula : C₁₀H₉NO₄S₂

- Molecular Weight : 299.37 g/mol

- CAS Number : 956576-59-3

The biological activity of DMIT primarily stems from the presence of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic residues in proteins, leading to:

- Enzyme Inhibition : DMIT has shown potential in inhibiting specific enzymes, which may have implications in drug development for diseases where enzyme activity is dysregulated.

- Protein Labeling : Its reactivity allows for the modification of proteins, aiding in studies related to protein function and dynamics.

Biological Activities

Research indicates that DMIT exhibits several biological activities:

Enzyme Inhibition

DMIT has been studied for its ability to inhibit various enzymes. The interaction between the isothiocyanate group and enzyme active sites leads to decreased enzyme activity, which can be beneficial in therapeutic contexts.

Antimicrobial Properties

Some studies suggest that compounds with isothiocyanate groups exhibit antimicrobial properties. DMIT’s structure may allow it to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that DMIT can effectively inhibit certain proteases, leading to reduced activity in cancer cell lines. This suggests a potential role in cancer therapy by targeting tumor-associated enzymes.

- Antimicrobial Activity : A study evaluated the antimicrobial effects of DMIT against various bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent.

- Toxicological Assessments : Toxicity studies have shown that while DMIT possesses biological activity, caution is necessary due to its irritant properties. Proper safety protocols are essential when handling this compound.

Comparison with Similar Compounds

To understand the unique properties of DMIT, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate | Contains diethyl ester groups | Higher reactivity due to isothiocyanate |

| Dimethyl 3-methylthiophene-2,4-dicarboxylate | Lacks isothiocyanate group | Less reactive in enzyme interactions |

| Dimethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate | Chlorine atom substitution | Different reactivity profile |

Scientific Research Applications

Biological Applications

Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate has been investigated for its biological activities, particularly in enzyme inhibition. The isothiocyanate group can interact with nucleophilic sites on proteins, potentially leading to:

- Enzyme Inhibition : Research indicates that compounds containing isothiocyanates can inhibit specific enzymes involved in disease processes. This property makes dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate a candidate for drug development targeting enzyme-related diseases .

- Anticancer Properties : Isothiocyanates are known for their anticancer effects. Studies have shown that they can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .

Industrial Applications

The compound's unique reactivity profile allows it to serve as a building block in organic synthesis. Its applications include:

- Agricultural Chemistry : Due to its biological activity, it may be used in developing new agrochemicals aimed at pest control or enhancing crop resistance to diseases .

- Pharmaceutical Development : Its potential as an enzyme inhibitor makes it a valuable candidate for developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Case Studies

- Enzyme Inhibition Study : A study demonstrated that dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate effectively inhibited specific enzymes involved in metabolic pathways linked to cancer growth. The compound's ability to form covalent bonds with nucleophilic sites on target enzymes was highlighted as a key mechanism of action.

- Anticancer Research : In vitro studies showed that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. The findings suggest its potential as a lead compound for further development into anticancer drugs.

Comparison with Similar Compounds

Structural Features

The compound’s analogs differ primarily in substituents at the 5-position and ester groups (methyl, ethyl, or propyl). Key examples include:

Reactivity and Functional Group Influence

- Isothiocyanato Group: The -NCS group in the target compound participates in (3+2)-cycloadditions with thioketenes, forming tetrahydrothiophene derivatives under Sc(OTf)₃ catalysis (46% yield) . This reactivity is distinct from amino or acetamido analogs, which are less electrophilic.

- Amino Group: Derivatives with -NH₂ (e.g., ) undergo acetylation (to form acetamido groups) or coupling reactions . For example, Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate is synthesized via acetylation of an amino precursor .

- Acetamido Group : The -NHCOCH₃ substituent stabilizes the molecule via intramolecular hydrogen bonding (N–H⋯O=C), as seen in its crystal structure .

Physical Properties

- Melting Points: The target compound melts at 96–98°C , while Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate crystallizes in a monoclinic system (a = 15.933 Å, b = 4.6028 Å) . Ethyl esters generally exhibit lower melting points than methyl esters due to increased molecular flexibility.

- Solubility : Methyl esters (e.g., target compound) are typically less polar than ethyl/propyl analogs, influencing solubility in organic solvents like dichloromethane .

Stability

- The -NCS group is moisture-sensitive, requiring anhydrous conditions during synthesis . In contrast, acetamido and amino derivatives are more stable, enabling long-term storage .

Q & A

Q. What are the standard laboratory synthesis protocols for dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate?

The synthesis typically involves a multi-step reaction starting with thiophene derivatives. For example:

- Reacting a thiophene precursor (e.g., 5-amino-3-methylthiophene-2,4-dicarboxylate) with isothiocyanate reagents (e.g., arylisothiocyanate) in solvents like 1,4-dioxane or DMF, often under basic conditions (e.g., KOH).

- Isolation of intermediates via TLC-guided purification and crystallization .

- Critical parameters include stoichiometric control of isothiocyanate reagents and reaction time optimization to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- TLC for monitoring reaction progress and purity assessment.

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ester/thiocyanate functional groups.

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in analogous thiophene derivatives .

- Elemental analysis and mass spectrometry for molecular weight validation .

Q. What are the stability considerations for handling and storing this compound?

- Moisture sensitivity : The isothiocyanate group is prone to hydrolysis; store under anhydrous conditions (e.g., desiccator with silica gel).

- Thermal stability : Avoid prolonged exposure to temperatures >100°C to prevent decomposition of ester groups.

- Light sensitivity : Protect from UV radiation to maintain structural integrity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Quantum chemical calculations (e.g., DFT) predict transition states and energetics of isothiocyanate incorporation, enabling pathway prioritization .

- Virtual screening of solvents and catalysts using software like Gaussian or ORCA reduces experimental trial-and-error .

- Example: ICReDD’s workflow integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .

Q. How to address contradictions in reported reaction yields or selectivity?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, reagent ratios) using factorial designs to identify critical factors .

- Data reconciliation : Cross-validate experimental results with computational models (e.g., transition state simulations) to resolve mechanistic ambiguities .

- Controlled replication : Standardize protocols (e.g., inert atmosphere, reagent purity) to minimize batch-to-batch variability .

Q. What strategies improve regioselective functionalization of the thiophene core?

- Steric directing groups : Introduce bulky substituents (e.g., methyl at position 3) to block undesired reaction sites .

- Electronic effects : Leverage electron-withdrawing groups (e.g., dicarboxylate esters) to activate specific positions for isothiocyanate addition .

- Catalytic control : Use transition-metal catalysts (e.g., Pd or Cu) to direct cross-coupling reactions at defined positions .

Methodological Resources

- Synthetic protocols : Refer to analogous compounds in thiophene chemistry for stepwise guidance .

- Computational tools : Explore ICReDD’s reaction path search methods and PubChem’s cheminformatics resources .

- Statistical optimization : Apply DoE frameworks from chemical engineering to refine reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.